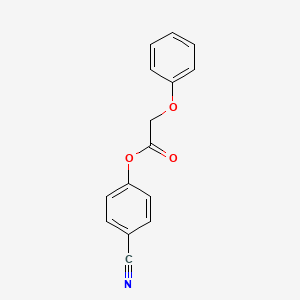
Acetic acid, phenoxy-, 4-cyanophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenoxy-, 4-cyanophenyl ester is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.1935 . This compound is known for its unique chemical structure, which includes a phenoxy group and a 4-cyanophenyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of acetic acid, phenoxy-, 4-cyanophenyl ester can be achieved through several methods. One common synthetic route involves the esterification of acetic acid with 4-cyanophenol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetic acid, phenoxy-, 4-cyanophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid, phenoxy-, 4-cyanophenyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, 4-cyanophenyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Acetic acid, phenoxy-, 4-cyanophenyl ester can be compared with other similar compounds such as:
Phenoxyacetic acid: This compound has a similar phenoxy group but lacks the 4-cyanophenyl ester group.
Acetic acid, 4-methylphenyl ester: This compound has a methyl group instead of a cyanophenyl group.
Acetic acid, 4-chlorophenyl ester: This compound has a chlorine atom instead of a cyanophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
185390-53-8 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(4-cyanophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C15H11NO3/c16-10-12-6-8-14(9-7-12)19-15(17)11-18-13-4-2-1-3-5-13/h1-9H,11H2 |
InChI Key |
HMFLDEIHAWRAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















